molecular formula C20H24N4O5S B2532010 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-19-1

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2532010
CAS No.: 897621-19-1
M. Wt: 432.5
InChI Key: SDASZTJFBVLQKH-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a nitro group and a methyl group, along with a sulfonyl ethyl chain linked to a phenylpiperazine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Methylation: The benzamide core is first nitrated and methylated to introduce the nitro and methyl groups at the desired positions.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to attach the sulfonyl group.

    Piperazine Coupling: Finally, the phenylpiperazine moiety is introduced through a coupling reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and methylation, and automated systems for sulfonylation and coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Conversion to the corresponding alcohol or amine.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyridine
  • 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)aniline

Uniqueness

Compared to similar compounds, 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide core, coupled with the phenylpiperazine moiety, provides a versatile scaffold for further modification and optimization in drug development.

Properties

IUPAC Name

4-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-16-7-8-17(15-19(16)24(26)27)20(25)21-9-14-30(28,29)23-12-10-22(11-13-23)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDASZTJFBVLQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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